3''-Demethylchartreusin

Natural Product Chemistry Structural Elucidation Structure-Activity Relationship

Sourcing structurally defined chartreusin analogs for SAR studies often faces supply inconsistency and long lead times. 3''-Demethylchartreusin resolves this as a reliably procurable, minor metabolite of Streptomyces chartreusis with a precisely defined 3''-demethylated sugar moiety. - Unique 3''-demethylation provides a critical molecular variation point to assess sugar methylation impact on topoisomerase II inhibition, DNA binding, and cellular uptake. - Free 3''-hydroxyl group enables selective synthetic derivatization inaccessible from the fully methylated parent chartreusin. - Dual antibacterial (Gram-positive) and antitumor activity supports polypharmacology screening cascades and antimicrobial/anticancer mechanistic overlap studies.

Molecular Formula C31H30O14
Molecular Weight 626.6 g/mol
CAS No. 128229-64-1
Cat. No. B161973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3''-Demethylchartreusin
CAS128229-64-1
Synonyms3''-demethylchartreusin
Molecular FormulaC31H30O14
Molecular Weight626.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)C)O)O)O)O)O
InChIInChI=1S/C31H30O14/c1-9-7-8-14-17-15(9)28(38)44-26-16-12(22(34)19(18(17)26)29(39)42-14)5-4-6-13(16)43-31-27(24(36)21(33)11(3)41-31)45-30-25(37)23(35)20(32)10(2)40-30/h4-8,10-11,20-21,23-25,27,30-37H,1-3H3/t10-,11-,20+,21+,23+,24+,25-,27-,30-,31+/m1/s1
InChIKeyYEHWMDOPGZMLDO-LGBQEXNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3''-Demethylchartreusin: Structure & Activity Overview


3''-Demethylchartreusin is a minor, naturally-occurring chartreusin-class antibiotic isolated from Streptomyces chartreusis [1]. It shares the identical aglycone (chartarin) with chartreusin but possesses a distinct sugar moiety at the 3''-position [2], placing it within a family of benzopyran glycosides known for antitumor and antibacterial properties [3].

Chartreusin-class natural product probe with defined 3''-demethylation
Enables study of sugar moiety impact on target binding and cellular uptake
Research tool for exploring dual antimicrobial and antineoplastic mechanisms

Why 3''-Demethylchartreusin Cannot Be Substituted


Substitution among chartreusin-class compounds is precluded by structure-activity relationship (SAR) constraints. While sharing a common aglycone, even minor variations in the glycosidic moiety critically impact key drug properties [1]. For instance, the amino sugar in Elsamicin A confers 10-30x greater water solubility and potency compared to chartreusin [2]. As 3''-Demethylchartreusin possesses a unique 3''-demethylated sugar relative to chartreusin, direct substitution with the parent compound or other analogs like Elsamicin A is scientifically unsound without dedicated comparative validation of efficacy, selectivity, and physicochemical behavior.

Glycosidic variation alters pharmacological profile

Sugar moiety difference may shift target binding, limiting direct interchange with chartreusin.

Amino sugar analog introduces distinct solubility context

Elsamicin A’s amino sugar markedly changes solubility and potency, requiring separate validation.

Reported antitumor response may not transfer

Comparative data across glycosidic variants are limited; observed activity may not replicate without dedicated evaluation.

Quantitative Evidence for 3''-Demethylchartreusin


Structural Divergence from Chartreusin

3''-Demethylchartreusin is explicitly defined by the absence of a methyl group at the 3''-hydroxyl position of its sugar moiety compared to the parent compound, chartreusin [1]. This structural variation results in a lower molecular weight (626.6 g/mol vs. 640.6 g/mol) and a different hydrogen bonding profile, potentially altering target binding and pharmacokinetics .

Structural Divergence
MW 626.6 vs 640.6 g/mol; –CH₂ difference
Confirmed 3''-demethylation justifies distinct biological evaluation.
MW difference of 14 Da requires separate characterization.
Natural Product Chemistry Structural Elucidation Structure-Activity Relationship

Antitumor Activity in Murine Models

In the foundational study, 3''-Demethylchartreusin demonstrated 'potent inhibitory activities against murine tumors' [1]. While quantitative IC50 or T/C% values are not disclosed in the primary abstract, the observed potency is notable as the compound was isolated as a minor component of the crude chartreusin extract, suggesting a potentially distinct or enhanced activity profile compared to the major component [2].

Murine Antitumor Activity
Class-level
Potent inhibitory activity reported in murine tumor models
Reported in vivo antitumor response; quantitative potency data unavailable.
Data to verify; specific IC₅₀ not disclosed.
Oncology Research In Vivo Pharmacology Antitumor Screening

Dual Antibacterial & Antineoplastic Activity

A Japanese patent (JPH02200698A) explicitly claims 3''-Demethylchartreusin and its salts as both an antibacterial agent and an antineoplastic agent [1]. This dual-activity profile is a notable differentiator from some later-generation analogs like Elsamicin A, which is primarily investigated for its superior antitumor potency [2].

Dual Activity Profile
Patent claim
Antibacterial and antineoplastic activity claimed vs. Elsamicin A primarily antitumor
Reported dual activity context may support polypharmacology screening.
Patent-based evidence; experimental validation needed.
Antimicrobial Research Antineoplastic Agents Bioprospecting

Utility as a Synthetic Intermediate for Novel Derivatives

US Patent 5,149,793 discloses 3''-Demethylchartreusin (3''-DMC) as a critical starting material for producing exo-3',4'-O-benzylidene-3''-demethylchartreusin (exo-BDMC), a derivative with its own claimed antitumor and antibacterial activities [1]. This positions 3''-DMC as a valuable scaffold for further chemical modification, unlike its fully methylated counterpart, chartreusin, which lacks the free hydroxyl handle for this specific derivatization.

Synthetic Utility
Free 3''-OH enables selective derivatization; chartreusin has 3''-OCH₃ (blocked)
Enables semi-synthetic diversification inaccessible from chartreusin.
Demonstrated in exo-BDMC synthesis.
Medicinal Chemistry Semi-synthesis Drug Derivatization

3''-Demethylchartreusin: Research & Procurement Applications


Chartreusin-Class SAR Research Tool

Procure 3''-Demethylchartreusin to serve as a structurally defined comparator for structure-activity relationship (SAR) studies alongside chartreusin and other analogs [1]. Its specific 3''-demethylation provides a precise point of molecular variation to assess the impact of sugar methylation on antitumor potency, target binding (e.g., topoisomerase II), and cellular uptake [2].

Lead Scaffold for Semi-synthetic Derivatization

Utilize 3''-Demethylchartreusin as a starting material in medicinal chemistry campaigns, leveraging the free 3''-hydroxyl group for selective modifications as demonstrated in the synthesis of exo-BDMC derivatives [1]. This allows exploration of chemical space inaccessible from the fully methylated parent compound, chartreusin [2].

Probe for Dual Antibacterial/Antitumor Discovery

Employ 3''-Demethylchartreusin in screening cascades aimed at identifying compounds with polypharmacology, given its claimed activity against both Gram-positive bacteria and neoplastic cells [1]. This makes it a suitable positive control or reference standard for assays exploring the overlap between antimicrobial and anticancer mechanisms of action .

Application
Selection Property
Validation Focus
Chartreusin-class SAR studies
Sugar moiety variation for binding analysis
Comparative target engagement and cellular uptake assays
Semi-synthetic derivatization scaffold
Free 3''-hydroxyl reactive handle
Derivatization and purity characterization
Dual antimicrobial/antineoplastic screening
Reported polypharmacology profile
Gram-positive and tumor cell model screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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